1-Propylpiperidin-3-one hydrochloride hydrate
Overview
Description
1-Propylpiperidin-3-one hydrochloride hydrate is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is a derivative of piperidine, a heterocyclic amine that is commonly found in various alkaloids and pharmaceuticals .
Preparation Methods
The synthesis of 1-Propylpiperidin-3-one hydrochloride hydrate typically involves the reaction of piperidine derivatives with propylating agents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve bulk synthesis and custom manufacturing processes to ensure high purity and yield .
Chemical Reactions Analysis
1-Propylpiperidin-3-one hydrochloride hydrate undergoes various chemical reactions, including:
Scientific Research Applications
1-Propylpiperidin-3-one hydrochloride hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Propylpiperidin-3-one hydrochloride hydrate involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors and enzymes, influencing various biochemical processes . The compound’s effects are mediated through its ability to modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cellular functions and responses .
Comparison with Similar Compounds
1-Propylpiperidin-3-one hydrochloride hydrate can be compared with other similar compounds, such as:
Piperidine: A basic heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
1-Methylpiperidin-3-one: A similar compound with a methyl group instead of a propyl group, used in various chemical reactions and research applications.
The uniqueness of this compound lies in its specific propyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
1-propylpiperidin-3-one;hydrate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH.H2O/c1-2-5-9-6-3-4-8(10)7-9;;/h2-7H2,1H3;1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCAPXVWUZKFDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(=O)C1.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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